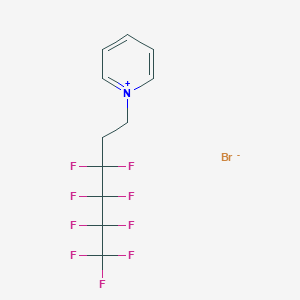
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide is a fluorinated ionic liquid. It is characterized by the presence of a pyridinium cation and a bromide anion, with a nonafluorohexyl group attached to the nitrogen atom of the pyridine ring. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane under controlled conditions. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or column chromatography to remove any impurities.
化学反応の分析
Types of Reactions: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative.
Complex Formation: The pyridinium cation can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium iodide, or sodium hydroxide in an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Complex Formation: Metal salts such as copper(II) sulfate, nickel(II) chloride, or other transition metal salts.
Major Products:
Nucleophilic Substitution: Corresponding halide or hydroxide salts.
Oxidation and Reduction: Dihydropyridine derivatives.
Complex Formation: Metal-pyridinium complexes.
科学的研究の応用
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including coatings, lubricants, and surfactants.
作用機序
The mechanism of action of 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrophobic interactions. The nonafluorohexyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules or materials. The pyridinium cation can engage in electrostatic interactions with negatively charged species, facilitating various chemical and biological processes.
類似化合物との比較
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium chloride
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium iodide
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium hydroxide
Uniqueness: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide is unique due to its specific combination of a pyridinium cation and a nonafluorohexyl group, which imparts distinct physicochemical properties. Compared to its chloride, iodide, and hydroxide counterparts, the bromide variant may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications in research and industry.
特性
CAS番号 |
183849-01-6 |
|---|---|
分子式 |
C11H9BrF9N |
分子量 |
406.08 g/mol |
IUPAC名 |
1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H9F9N.BrH/c12-8(13,4-7-21-5-2-1-3-6-21)9(14,15)10(16,17)11(18,19)20;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |
InChIキー |
ZBHBLJZCRTXFBL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















